2-メチルスルホニルプロパン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

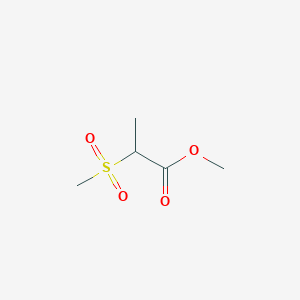

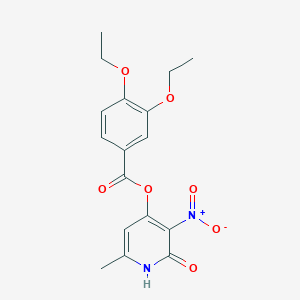

Methyl 2-methanesulfonylpropanoate is a chemical compound with the molecular formula C5H10O4S . It has a molecular weight of 166.20 .

Molecular Structure Analysis

Methyl 2-methanesulfonylpropanoate contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 1 sulfone . The molecule contains a total of 20 atoms, including 10 Hydrogen atoms, 5 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用

- 2-メチルスルホニルプロパン酸メチルは、有機合成において汎用性の高いビルディングブロックとして役立ちます。 研究者は、これを用いて医薬品中間体などのより複雑な分子を創製しています .

- 2-メチルスルホニルプロパン酸メチルは、グリーン溶媒であるPolarCleanの合成において重要な役割を果たしています。 PolarCleanは、メチル5-(ジメチルアミノ)-2-メチル-5-オキソペンタノエートから誘導され、この化合物を使用してマイケル付加反応によって合成されます .

有機合成と医薬品化学

グリーン溶媒開発

これらの応用は、2-メチルスルホニルプロパン酸メチルの科学研究における汎用性と重要性を示しています。 研究者は、さまざまな分野におけるその可能性を探求し続け、イノベーションと発見を推進しています . 詳細やその他の用途については、お気軽にお問い合わせください!

Safety and Hazards

Methyl 2-methanesulfonylpropanoate is classified as having acute toxicity, both oral and dermal . It’s also classified as a skin corrosive and a skin sensitizer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product .

将来の方向性

作用機序

Target of Action

Methyl 2-methanesulfonylpropanoate is a type of ester . The primary targets of Methyl 2-methanesulfonylpropanoate are likely to be biological molecules within the intracellular environment that can undergo nucleophilic attack . The specific targets can vary depending on the local structural characteristics of the nucleophile .

Mode of Action

Methyl 2-methanesulfonylpropanoate, like other esters, acts as an alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Biochemical Pathways

It’s known that esters like methyl 2-methanesulfonylpropanoate can participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Methyl 2-methanesulfonylpropanoate’s action depend on its specific targets and the biochemical pathways it affects. As an alkylating agent, Methyl 2-methanesulfonylpropanoate can potentially alter the structure and function of its targets, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 2-methanesulfonylpropanoate can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can react with Methyl 2-methanesulfonylpropanoate, and the specific characteristics of the intracellular environment where Methyl 2-methanesulfonylpropanoate acts .

特性

IUPAC Name |

methyl 2-methylsulfonylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-4(5(6)9-2)10(3,7)8/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHLMQITLBMLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2417612.png)

![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)

![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)

![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)

![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)